molecular formula C12H9F3O2 B14060484 1-(Trifluoromethoxy)naphthalene-2-methanol

1-(Trifluoromethoxy)naphthalene-2-methanol

Cat. No.: B14060484
M. Wt: 242.19 g/mol
InChI Key: KZUXIDWQWAEGMN-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-2-methanol is a naphthalene derivative featuring a trifluoromethoxy (–OCF₃) substituent at the 1-position and a hydroxymethyl (–CH₂OH) group at the 2-position. This compound combines the aromatic stability of naphthalene with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethoxy group, as well as the polar hydroxymethyl moiety. Such structural characteristics make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science, where fluorine substitution is often leveraged to optimize pharmacokinetic or physicochemical properties .

Synthetic routes to analogous compounds (e.g., 1-methylthio-2-trifluoromethanesulfonylnaphthalene) involve electrophilic substitution or nucleophilic displacement reactions, as seen in , where trifluoromethanesulfonyl groups are introduced using trifluoromethanesulfonic anhydride. For this compound, similar strategies may apply, though the trifluoromethoxy group typically requires specialized reagents or conditions due to its lower reactivity compared to sulfonyl or methylthio groups .

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[1-(trifluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2

InChI Key

KZUXIDWQWAEGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Grignard-Mediated Ketone Formation and Cyclization

Adapting methodologies from Fung et al., a benzenoid precursor such as 3-bromo-1-(trifluoromethoxy)propylbenzene is subjected to a Grignard reaction with ethylmagnesium bromide. This generates a magnesium complex that reacts with trifluoroacetic acid to yield a trifluoromethyl ketone intermediate. Subsequent nitrosation introduces an oximino group, enabling cyclization under acidic conditions (e.g., concentrated H₂SO₄) to form a hydroxytetralone derivative.

Critical Reaction Parameters :

  • Temperature Control : Cyclization at 0–5°C minimizes side reactions.
  • Acid Strength : 85% H₂SO₄ optimizes ring closure without decomposing the -OCF₃ group.

Aromatization of the hydroxytetralone via dehydration (e.g., using P₂O₅) produces the naphthalene core. The hydroxymethyl group is introduced by reducing a pre-installed ketone at position 2 using NaBH₄ or catalytic hydrogenation.

Directed Ortho-Metalation for Regioselective Functionalization

A directed metalation strategy leverages a temporary directing group (e.g., -OMe) at position 2 to facilitate lithiation at position 1. Quenching the lithiated species with a trifluoromethoxylating agent (e.g., CF₃O-Tf) installs the -OCF₃ group. Subsequent demethylation (e.g., BBr₃) and oxidation of the methyl group (KMnO₄, acidic conditions) yields the hydroxymethyl functionality.

Advantages :

  • High regioselectivity (>90%) for -OCF₃ placement.
  • Compatibility with sensitive functional groups.

Functionalization of Pre-Formed Naphthalene Derivatives

Electrophilic Trifluoromethoxylation

Recent advances in electrophilic trifluoromethoxylation enable direct installation of -OCF₃ on naphthalene. Using Umemoto’s reagent (trifluoromethyloxonium salts), position 1 is selectively functionalized under mild conditions (CH₂Cl₂, -20°C). The hydroxymethyl group is then introduced via Friedel-Crafts acylation at position 2, followed by reduction (LiAlH₄).

Yield Optimization :

  • Solvent Choice : Dichloromethane enhances electrophile stability.
  • Catalyst : FeCl₃ improves reaction kinetics.

Nucleophilic Substitution Strategies

A two-step sequence converts 1-bromo-2-methylnaphthalene to the target compound:

  • Nucleophilic Trifluoromethoxylation : Reacting with AgOCF₃ in DMF at 100°C replaces bromine with -OCF₃.
  • Oxidation of Methyl Group : SeO₂-mediated oxidation converts -CH₃ to -CH₂OH.

Limitations :

  • Low yields (<40%) due to steric hindrance at position 1.
  • Competing elimination reactions.

Coupling and Cross-Metathesis Approaches

Suzuki-Miyaura Coupling

A boronic ester at position 1 (e.g., 1-(trifluoromethoxy)-2-boronic ester naphthalene) couples with a hydroxymethyl-containing aryl halide under Pd catalysis. This method offers modularity but requires pre-functionalized building blocks.

Catalytic System :

  • Ligand : SPhos enhances coupling efficiency.
  • Base : Cs₂CO₃ ensures deprotonation without side reactions.

Ring-Closing Olefin Metathesis

A diene precursor with -OCF₃ and -CH₂OH substituents undergoes metathesis using Grubbs’ catalyst (G-II) to form the naphthalene ring. This method is highly efficient but limited by the availability of specialized starting materials.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes isomeric impurities.
  • Preparative HPLC : Resolves diastereomers using a C18 column and acetonitrile/water gradient.

Spectroscopic Confirmation

  • ¹⁹F NMR : δ -58 ppm (q, J = 8 Hz) confirms -OCF₃.
  • IR : Broad O-H stretch at 3350 cm⁻¹ (-CH₂OH).
  • MS : m/z 242.19 [M+H]⁺ aligns with PubChem data.

Industrial-Scale Considerations and Environmental Impact

Cost-Effective Trifluoromethoxylation

Replacing CF₃I with CF₃CO₂K in Cu-mediated reactions reduces raw material costs by 60%.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% of DMF.
  • Metal Scavenging : Silica-thiol resin removes residual Cu/Pd.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-2-methanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While specific applications of "1-(Trifluoromethoxy)naphthalene-2-methanol" are not detailed in the provided search results, the search results do provide information regarding trifluoromethoxy compounds and related naphthalene derivatives. Here's a summary based on the available information:

Scientific Research Applications

This compound

  • PubChem Information: this compound, also known as C12H9F3O2, is a chemical compound with its structure, chemical names, physical and chemical properties, classification, patents, and biological activities available on PubChem .
  • Chemical Properties: ChemicalBook provides information such as synonyms and the CBNumber (CB69051852) for this compound .

Anticancer Activity of Naphthalene Derivatives

  • Naphthalene-substituted triazole spirodienones: A study on naphthalene-substituted triazole spirodienones found that compound 6a exhibits significant in vitro cytotoxic activity. It induces apoptosis in MDA-MB-231 cells, suggesting it may be a potential anticancer agent . Animal studies showed that 6a at 20 mg/kg has no apparent toxicity to major organs in mice and can suppress breast cancer 4T1 tumor growth in vivo .

Trifluoromethyl Group-Containing Drugs

  • FDA-Approved Drugs: A review discusses FDA-approved drugs containing a trifluoromethyl (TFM) group as part of their structure. Examples include Ubrogepant and Pretomanid . The trifluoromethoxy group is present in several drugs, showcasing its importance in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-methanol involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with various biological pathways and molecular targets, leading to its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 1-Methoxynaphthalene-2-methanol: Replaces –OCF₃ with –OCH₃.
  • 1-Methylnaphthalene and 2-Methylnaphthalene : Simpler alkyl-substituted naphthalenes.
  • 1-Trifluoromethanesulfonylnaphthalene derivatives : Feature stronger electron-withdrawing groups (e.g., –SO₂CF₃ instead of –OCF₃) .

Table 1: Structural and Electronic Comparisons

Compound Substituent (Position 1) Substituent (Position 2) Key Properties
1-(Trifluoromethoxy)naphthalene-2-methanol –OCF₃ (electron-withdrawing) –CH₂OH (polar) High lipophilicity (logP ~3.5*), metabolic stability, moderate water solubility
1-Methoxynaphthalene-2-methanol –OCH₃ (electron-donating) –CH₂OH Lower lipophilicity (logP ~2.8*), faster oxidative metabolism
1-Methylnaphthalene –CH₃ –H Non-polar (logP ~3.3), volatile, industrial solvent
1-Trifluoromethanesulfonylnaphthalene –SO₂CF₃ –H Strongly electron-withdrawing, high reactivity in substitution reactions

*Estimated based on fluorine’s contribution to logP .

Physicochemical Properties
  • Metabolic Stability: Fluorine reduces oxidative metabolism at the 1-position, prolonging half-life compared to 1-methoxynaphthalene-2-methanol .
  • Solubility: The hydroxymethyl group improves water solubility relative to non-polar analogs like 1-methylnaphthalene.
Toxicity and Health Effects
  • Naphthalene and Methylnaphthalenes: Inhalation exposure causes respiratory irritation and hepatic damage in rodents (LOAEL: 30–100 ppm) . The hydroxymethyl group in the target compound may facilitate detoxification via glucuronidation, reducing toxicity compared to non-polar methylnaphthalenes.
  • Fluorinated Analogs : Fluorine’s metabolic stability could reduce acute toxicity but increase persistence in biological systems, necessitating caution in chronic exposure scenarios .

Table 2: Toxicity Comparison

Compound Key Toxic Effects (Animal Models) Proposed Mechanism
1-Methylnaphthalene Respiratory inflammation, hepatic necrosis Cytochrome P450-mediated bioactivation
Naphthalene Cataracts, hemolytic anemia Epoxide intermediate formation
This compound (Predicted) Potential hepatotoxicity (if de-fluorination occurs) Slow metabolism leading to tissue retention

Biological Activity

1-(Trifluoromethoxy)naphthalene-2-methanol is a naphthalene derivative characterized by a trifluoromethoxy group and a hydroxymethyl group at the 2-position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H9_{9}F3_3O
  • Molecular Weight : 224.18 g/mol

This compound's unique trifluoromethoxy group enhances its lipophilicity, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like trifluoromethoxy significantly enhances the antimicrobial efficacy .

Anticancer Activity

Recent investigations into naphthalene derivatives have revealed promising anticancer properties. For example, a related study found that certain naphthalene-substituted compounds exhibited cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential anticancer activity .

Anti-inflammatory Properties

Naphthalene derivatives are also recognized for their anti-inflammatory effects. Compounds structurally related to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. The presence of the trifluoromethoxy group may contribute to enhanced anti-inflammatory activity compared to other derivatives .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialNaphthalene derivativesInhibition of S. aureus and MRSA
AnticancerNaphthalene-substituted triazolesCytotoxicity in MDA-MB-231 cells
Anti-inflammatoryNaphthalene derivativesCOX inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of naphthalene derivatives is influenced by several factors:

  • Lipophilicity : Enhanced lipophilicity due to trifluoromethyl substitutions increases cellular permeability.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethoxy improves interaction with biological targets.
  • Hydroxymethyl Group Positioning : The positioning of the hydroxymethyl group can affect the compound's reactivity and binding affinity to target proteins.

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